molecular formula C7H12 B1346689 Vinylcyclopentane CAS No. 3742-34-5

Vinylcyclopentane

Cat. No.: B1346689
CAS No.: 3742-34-5
M. Wt: 96.17 g/mol
InChI Key: BEFDCLMNVWHSGT-UHFFFAOYSA-N
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Description

Vinylcyclopentane is an organic compound with the molecular formula C₇H₁₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The structure of this compound consists of a cyclopentane ring with a vinyl group attached to it. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylcyclopentane can be synthesized through several methods. One common method involves the palladium-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with 1-azadienes. This reaction is carried out under mild conditions and yields multisubstituted cyclopentane derivatives with good diastereoselectivity . Another method involves the transition-metal-catalyzed cycloaddition of vinylcyclopropane derivatives, which can produce five- to eight-membered carbocycles .

Industrial Production Methods: In industrial settings, this compound is produced through processes that involve the use of catalysts and controlled reaction conditions to ensure high yields and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Vinylcyclopentane undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclopentanone derivatives.

    Reduction: It can be reduced to form cyclopentane derivatives.

    Substitution: this compound can undergo substitution reactions where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

Vinylcyclopentane has several applications in scientific research, including:

Mechanism of Action

Vinylcyclopentane can be compared with other similar compounds, such as vinylcyclopropane and vinylcyclohexane. These compounds share the vinyl group but differ in the size of the cycloalkane ring. Vinylcyclopropane, for example, has a three-membered ring, while vinylcyclohexane has a six-membered ring . The unique reactivity of this compound, particularly in cycloaddition reactions, sets it apart from these similar compounds.

Comparison with Similar Compounds

  • Vinylcyclopropane
  • Vinylcyclohexane
  • Cyclopentene
  • Cyclohexene

Vinylcyclopentane’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethenylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFDCLMNVWHSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
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Related CAS

30229-22-2
Record name Cyclopentane, ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID70190861
Record name Vinylcyclopentane
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Molecular Weight

96.17 g/mol
Source PubChem
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CAS No.

3742-34-5
Record name Vinylcyclopentane
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Record name Vinylcyclopentane
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Record name Vinylcyclopentane
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Record name Vinylcyclopentane
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Record name Vinylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of vinylcyclopentane?

A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.

Q2: Are there any characteristic infrared spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic C-H stretching frequencies in the infrared spectrum. The presence of the three-membered ring in crystalline polyvinylcyclopropane can be confirmed through specific bands in the 3005 and 3080-cm-1 regions. []

Q3: Does the stereochemistry of substituents on the this compound ring influence its reactivity?

A3: Yes, the stereochemistry of substituents significantly impacts the reactivity of this compound derivatives. For instance, 2,2-dichloro- or 2,2-dibromovinylcyclopropane exhibit high diastereoselectivity, favoring the 3,4-cis isomer, when reacting with electron-deficient alkenes in the presence of phenylthio radical catalysts. []

Q4: Can vinylcyclopentanes be synthesized from readily available starting materials?

A4: Yes, several synthetic routes to vinylcyclopentanes exist. One approach utilizes a samarium(II) iodide mediated tandem reaction with carbohydrate-derived ω-iodoallylic alcohols or their acetylated derivatives. This method provides access to vinylcyclopentanediol and vinylcyclopentanetriol derivatives. [, ]

Q5: What is a key advantage of using phenylthio radicals in this compound synthesis?

A5: Phenylthio radicals enable the formation of vinylcyclopentanes through a [3+2] cycloaddition reaction with electron-deficient olefins. This method offers a versatile approach to 2-vinylcyclopentane derivatives. [, , , , ]. Moreover, phenylthio radical-catalyzed alkenylation of vinylcyclopropanes allows for the efficient construction of more complex this compound structures [, ].

Q6: Are there any metal-catalyzed methods to access vinylcyclopentanes?

A6: Palladium catalysts have shown significant utility in this compound synthesis. For example, palladium-catalyzed cyclization of 1-acetoxy-octa-2,7-dienes and 1-acetoxy-oct-2-en-7-ynes, coupled with vinylstannane reagents, yields trans-substituted 3-alkenyl-4-vinylcyclopentanes. []

Q7: Can vinylcyclopentanes be formed through ring contraction strategies?

A7: Absolutely. Treatment of a D-glucose-derived dialdopyranoside with samarium(II) iodide results in a ring contraction, leading to the formation of a chiral this compound derivative. This approach highlights the potential of using readily available carbohydrates as starting materials. []

Q8: How does aluminum chloride mediate the synthesis of vinylcyclopentanes?

A8: Aluminum chloride catalyzes the stereoselective [3 + 2] cycloaddition of allylsilanes with conjugated dienes, leading to trans-vinylcyclopentanes. This reaction proceeds through an initial 1,4-allylsilylation followed by intramolecular cyclization and a 1,2-silyl shift. []

Q9: Can light be used to promote the synthesis of this compound derivatives?

A9: Yes, visible light can be used to promote the decarboxylative alkylation of vinylcyclopropanes with alkyl N-(acyloxy)phthalimide esters. This reaction, mediated by a photoredox system, results in the formation of 2-alkylated 3,4-dihydronaphthalenes, highlighting the potential of photocatalysis in this compound synthesis. []

Q10: Are there any known biological activities associated with this compound derivatives?

A10: Yes, chiral cyclopentane-based mimics of D-myo-inositol 1,4,5-trisphosphate, incorporating a this compound moiety, have been synthesized and demonstrated to mobilize intracellular Ca2+. Specifically, the synthesized (1R,2R,3S,4R,5S)-3-hydroxy-5-(hydroxymethyl)-1,2,4-tris(phosphonooxy)cyclopentane exhibited potent biological activity, highlighting the potential of this compound derivatives in medicinal chemistry. []

Q11: What is the significance of vinylcyclopentanes in natural product synthesis?

A11: The this compound unit serves as a key structural element in various natural products, including the brefeldin family of antibiotics. The radical-mediated vinylcyclopropane/alkene condensation offers a valuable tool for constructing these complex molecules. []

Q12: What makes vinylcyclopentanes useful for studying reaction mechanisms?

A12: The distinct reactivity of vinylcyclopentanes provides insights into fundamental chemical processes. For example, studies on the autoxidation of this compound provide valuable information about the preferred sites of attack by molecular oxygen and the resulting product distributions. [] Similarly, investigations into the mercury photosensitized decomposition of cyclohexene revealed the formation of this compound as a key product, contributing to our understanding of triplet state reactions in olefins. []

Q13: What are the implications of the conformational flexibility of vinylcyclopentanes?

A13: The conformational flexibility of the cyclopentane ring, coupled with the presence of the vinyl group, influences the physical and chemical properties of this compound derivatives. Research on isotactic poly(this compound) unveiled an unusual chain conformation, adopting s(6*4/3) helices in its crystalline form II, attributed to the unique conformational preferences of the cyclopentane ring and its substituents. []

Q14: What makes ethenolysis a promising approach for this compound synthesis?

A14: Ethenolysis, the cross-metathesis of cycloolefins with ethene, presents an attractive route to vinylcyclopentanes, particularly for preparing sensitive monomers. This method often leads to high yields and minimizes undesired homo-metathesis. []

Q15: What is the role of computational chemistry in understanding this compound chemistry?

A15: Computational methods, like density functional theory (DFT), provide valuable insights into the reactivity and reaction mechanisms associated with vinylcyclopentanes. For instance, DFT calculations have been employed to compare the cycloaddition reactivity of allenylcyclopentane-alkyne and this compound-alkyne systems, explaining the observed differences in reactivity. []

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